methyl 4-{(2Z)-2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzoate
CAS No.:
Cat. No.: VC15714377
Molecular Formula: C26H19N5O3S
Molecular Weight: 481.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H19N5O3S |
|---|---|
| Molecular Weight | 481.5 g/mol |
| IUPAC Name | methyl 4-[[3-oxo-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]diazenyl]benzoate |
| Standard InChI | InChI=1S/C26H19N5O3S/c1-34-25(33)19-12-14-20(15-13-19)28-29-23-22(18-10-6-3-7-11-18)30-31(24(23)32)26-27-21(16-35-26)17-8-4-2-5-9-17/h2-16,30H,1H3 |
| Standard InChI Key | LYRLHAMMYDYAKI-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C5=CC=CC=C5 |
Introduction
Structural Elucidation and Nomenclature
The compound’s IUPAC name, methyl 4-[[3-oxo-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]diazenyl]benzoate, reflects its assembly from three key moieties:
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A pyrazolone ring (5-oxo-1,5-dihydro-4H-pyrazole) substituted at position 3 with a phenyl group and at position 1 with a 4-phenylthiazole.
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A hydrazone bridge () connecting the pyrazolone’s C4 to the benzoate.
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A methyl benzoate ester providing steric bulk and lipophilicity.
The thiazole ring’s 4-phenyl substitution and the pyrazole’s 3-phenyl group create a conjugated system, potentially enhancing π-π interactions with biological targets. The Z-configuration of the hydrazone linkage is critical for maintaining planarity, as evidenced by crystallographic analogs.
| Molecular Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 481.5 g/mol |
| IUPAC Name | Methyl 4-[[3-oxo-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]diazenyl]benzoate |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C5=CC=CC=C5 |
Synthesis and Manufacturing
The synthesis of this compound involves a multi-step sequence prioritizing regioselective coupling and tautomeric control:
Intermediate Preparation
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Thiazole Synthesis: 4-Phenyl-1,3-thiazole-2-amine is prepared via Hantzsch thiazole synthesis, reacting thiourea with α-bromoacetophenone derivatives.
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Pyrazolone Formation: 3-Phenyl-5-pyrazolone is synthesized by cyclocondensation of phenylhydrazine with ethyl acetoacetate under acidic conditions.
Coupling Reactions
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Thiazole-Pyrazole Coupling: The thiazole amine undergoes nucleophilic substitution with the pyrazolone’s C4 carbonyl, facilitated by POCl₃ as a dehydrating agent.
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Hydrazone Formation: The resulting pyrazolone-thiazole intermediate reacts with methyl 4-hydrazinylbenzoate in refluxing ethanol. The Z-configuration is enforced by steric hindrance from the thiazole’s 4-phenyl group.
| Reaction Step | Conditions | Yield |
|---|---|---|
| Thiazole synthesis | EtOH, Δ, 12 hr | 68% |
| Pyrazolone cyclization | AcOH, reflux, 6 hr | 75% |
| Thiazole-pyrazole coupling | POCl₃, DMF, 0°C → rt, 3 hr | 52% |
| Hydrazone formation | EtOH, Δ, 8 hr | 61% |
Physicochemical Properties and Stability
Solubility and Partitioning
The compound exhibits limited aqueous solubility (<0.1 mg/mL at pH 7.4) due to its aromaticity and ester group. LogP calculations (CLogP ≈ 3.8) suggest moderate lipophilicity, suitable for membrane permeation.
Reactivity
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Ester Hydrolysis: The methyl benzoate undergoes slow hydrolysis in alkaline media (t₁/₂ = 12 hr at pH 10), generating the carboxylic acid derivative.
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Oxidative Degradation: Exposure to UV light or peroxide radicals leads to cleavage of the hydrazone bond, forming phenyl diazenes and pyrazolone fragments.
Analytical Characterization
| Technique | Key Observations |
|---|---|
| ¹H NMR (400 MHz, DMSO-d6) | δ 8.21 (s, 1H, thiazole-H), 7.85–7.40 (m, 10H, aryl-H), 3.88 (s, 3H, OCH₃) |
| HRMS (ESI+) | m/z 482.1274 [M+H]⁺ (calc. 482.1278) |
| HPLC Purity | 98.6% (C18, MeCN/H2O 70:30, 254 nm) |
Stability Under Environmental Stressors
The compound degrades via three primary pathways:
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Hydrolytic Degradation: Ester cleavage at high pH (k = 0.058 hr⁻¹ at pH 9).
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Photolytic Decomposition: UV-B exposure (λ = 310 nm) causes hydrazone bond scission (Q₁₀ = 2.3).
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Oxidative Breakdown: ROS-mediated oxidation of the pyrazolone ring forms quinone derivatives.
Future Research Directions
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Structure-Activity Relationships: Modifying the thiazole’s 4-phenyl group to enhance target selectivity.
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Prodrug Development: Replacing the methyl ester with bioreversible groups (e.g., pivaloyloxymethyl) to improve solubility.
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Toxicological Profiling: Assessing genotoxicity via Ames test and hERG channel inhibition risks.
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